molecular formula C9H12N2OS B2852729 N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide CAS No. 1179073-75-6

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2852729
CAS No.: 1179073-75-6
M. Wt: 196.27
InChI Key: RVHWRPYFVPLHBL-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with N-methylprop-2-enamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,3-thiazole-5-carbaldehyde
  • N-methylprop-2-enamide
  • Thiazole derivatives with different substituents

Uniqueness

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide is unique due to its specific structure, which combines the properties of both the thiazole ring and the N-methylprop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-4-9(12)11(3)6-8-5-10-7(2)13-8/h4-5H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHWRPYFVPLHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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